4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(1-phenoxyethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10(2)17-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHROLIMVKIAXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409274 | |
| Record name | 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669705-40-2 | |
| Record name | 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 4H-1,2,4-triazole-3-thiol Core
-
- Appropriate hydrazide precursor (e.g., phenylacetic acid hydrazide for phenyl substitution)
- Carbon disulfide and potassium hydroxide in ethanol
-
- React hydrazide with carbon disulfide in ethanolic potassium hydroxide to form potassium dithiocarbazinate salt.
- Reflux this salt with hydrazine hydrate to induce cyclization, yielding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Allylation at Position 4
The allyl group at position 4 can be introduced by alkylation of the thiol group or amino group using allyl halides (e.g., allyl bromide) under basic conditions.
Alternatively, allylation can be achieved by treating the intermediate Schiff base or the triazole-thiol core with allyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF).
Cyclization and Final Purification
After substitution, the compound may be cyclized further if necessary (e.g., with thioglycolic acid) to form fused heterocycles or to stabilize the structure.
The final compound is purified by recrystallization from ethanol or other suitable solvents.
Representative Data Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Hydrazide formation from substituted benzoic acid | Reflux with hydrazine hydrate in ethanol | 65-75 | Intermediate hydrazide |
| 2 | Formation of potassium dithiocarbazinate salt | Carbon disulfide + KOH in ethanol | 60-70 | Potassium salt isolated by filtration |
| 3 | Cyclization to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Reflux with hydrazine hydrate | 65-70 | Core triazole-thiol structure obtained |
| 4 | Condensation with 1-phenoxyacetaldehyde | Reflux in ethanol + glacial acetic acid | 70-80 | Schiff base intermediate |
| 5 | Allylation with allyl bromide | Base (K2CO3), DMF, room temperature | 60-75 | Introduction of allyl group |
| 6 | Final purification | Recrystallization | - | Pure this compound |
Analytical and Spectroscopic Confirmation
The synthesized compound is typically characterized by:
- FT-IR Spectroscopy: Identification of characteristic functional groups (e.g., C=N, S-H, aromatic C-H, allyl C=C).
- 1H-NMR and 13C-NMR Spectroscopy: Confirmation of the aromatic protons, allyl protons, phenoxyethyl moiety, and triazole ring protons and carbons.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
- Elemental Analysis: Consistency with calculated C, H, N, S percentages.
Research Findings and Notes
The multi-step synthesis involving hydrazide formation, potassium dithiocarbazinate intermediate, and cyclization is well-established for 1,2,4-triazole-3-thiol derivatives.
Condensation with aldehydes to form Schiff bases and subsequent functionalization is a common and efficient method to introduce diverse substituents such as phenoxyethyl groups.
Allylation reactions on triazole-thiol derivatives have been reported using allyl halides under basic conditions, providing good yields and selectivity.
The described synthetic route allows for structural modifications to optimize biological activity, as these compounds have shown promising antimicrobial and antifungal properties.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The allyl and phenoxyethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenated compounds and bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Agricultural Applications
1.1 Fungicidal Activity
The compound exhibits notable fungicidal properties, making it a candidate for agricultural fungicides. Research indicates that derivatives of triazole compounds can effectively inhibit fungal growth in crops, providing an alternative to traditional fungicides that may have higher toxicity or environmental impact. The mechanism typically involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.
1.2 Plant Growth Regulation
In addition to its fungicidal properties, 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as a plant growth regulator. It can enhance growth parameters such as root development and overall biomass in certain plant species. This application could lead to improved crop yields and more sustainable agricultural practices.
Pharmaceutical Applications
2.1 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential uses in developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.
2.2 Antioxidant Activity
Research has indicated that this compound possesses antioxidant properties. This characteristic is crucial for pharmaceutical applications aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Material Science Applications
3.1 Polymer Chemistry
In material science, the compound can be utilized in the synthesis of polymers with enhanced properties. Its thiol group allows for thiol-ene click chemistry reactions, leading to the development of new materials with tailored mechanical and thermal properties.
3.2 Coating Technologies
The incorporation of this compound into coating formulations can improve resistance to environmental degradation and enhance durability. This application is particularly relevant for coatings used in harsh conditions or those requiring long-lasting performance.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Fungicidal Activity | Demonstrated effective inhibition of fungal pathogens in agricultural settings with lower toxicity compared to traditional fungicides. |
| Study B | Antimicrobial Properties | Showed significant antibacterial activity against resistant strains of bacteria in vitro, indicating potential for new therapeutic agents. |
| Study C | Polymer Development | Utilized in the synthesis of novel polymer networks that exhibited improved mechanical strength and thermal stability compared to conventional materials. |
Mechanism of Action
The mechanism of action of 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of triazole-3-thiol derivatives is highly dependent on substituents at the N4, C5, and C3 positions. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Compounds with electron-donating groups (e.g., amino, -NH₂) exhibit enhanced antioxidant activity due to improved radical scavenging , while electron-withdrawing groups (e.g., nitro) are often used as intermediates for further functionalization .
- Bulkiness and Solubility : Bulky substituents (e.g., cyclohexylethyl) may reduce membrane permeability but improve target specificity , whereas sulfonyl or morpholine groups enhance aqueous solubility .
Anticancer Activity
- Furfuryl-Quinoline Derivatives: These analogs (e.g., VM25, VM26) bind weakly to EGFR’s catalytic site (IC₅₀ ~12–14 µM) but induce receptor degradation, leading to cancer cell detachment. Their efficacy is comparable to gefitinib (IC₅₀ ~15 µM) .
- However, the absence of a quinoline scaffold might reduce kinase binding affinity .
Antioxidant Activity
- 4-Amino-5-Phenyl Derivatives: Compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) show significant DPPH• scavenging (IC₅₀ ~5–10 µg/mL), attributed to the -NH₂ and -SH groups .
Antimicrobial Activity
- Schiff Base Derivatives: Compounds like 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibit moderate activity against bacterial and fungal strains due to the imine (-C=N-) linkage .
- Target Compound (Inference): The thiol and phenoxyethyl groups may confer mild antimicrobial effects, though less pronounced than nitro-substituted analogs.
Biological Activity
4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 669705-40-2) is a heterocyclic compound belonging to the triazole family, notable for its diverse biological activities. This compound features a unique structure that includes an allyl group, a phenoxyethyl group, and a thiol group, which contribute to its potential applications in medicinal chemistry and materials science .
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃OS, with an average mass of 261.343 Da. The compound's structure can be represented as follows:
Key Structural Features:
- Triazole Ring: Central to its biological activity.
- Thiol Group (-SH): Implicated in the formation of covalent bonds with biological targets.
- Allyl Group: Enhances the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with carbon disulfide and subsequent functionalization steps. Advanced techniques such as continuous flow reactors may be employed to optimize yield and purity during industrial production .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various microorganisms. In one study, the compound was tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans). The results indicated good to moderate antimicrobial efficacy, with inhibition zones varying based on concentration .
Table 1: Antimicrobial Activity Results
| Compound | Concentration (%) | S. aureus (mm) | E. coli (mm) | K. pneumoniae (mm) | C. albicans (mm) |
|---|---|---|---|---|---|
| 4a | 1 | 7 | 5 | 4 | 14 |
| 4b | 1 | 9 | 4 | 2 | 16 |
| 4c | 1 | 5 | 4 | 3 | 12 |
Cytotoxicity Against Cancer Cells
In studies assessing cytotoxic effects against cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), compounds derived from triazole thiol frameworks showed promising results. The synthesized derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Table 2: Cytotoxicity Data
| Compound ID | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | IGR39 | 15 |
| Compound B | MDA-MB-231 | 20 |
| Compound C | Panc-1 | >50 |
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions may modulate enzyme activity or disrupt cellular processes, contributing to its biological effects .
Q & A
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., allyl vs. phenoxyethyl groups) and correlate with bioactivity .
- Control Experiments : Compare derivatives against reference drugs (e.g., fluconazole for antifungal assays) to normalize data .
- Meta-Analysis : Aggregate data from multiple studies to identify trends masked by experimental variability .
How can computational methods enhance mechanistic understanding of triazole-thiol derivatives?
Advanced Research Question
- Molecular Docking : Simulate interactions with target enzymes (e.g., COX-2 or alpha-amylase) to predict binding affinities .
- ADME Analysis : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP for lipophilicity) early in drug design .
- Validation : Cross-check docking results with experimental IC₅₀ values to refine computational models .
What considerations are critical in designing enzyme inhibition assays for this compound?
Advanced Research Question
- Enzyme Selection : Use purified targets (e.g., alpha-amylase for antidiabetic studies) and validate activity with control inhibitors (e.g., acarbose) .
- Dose-Response Curves : Test concentrations from 1–100 μM to determine IC₅₀ values .
- Kinetic Studies : Measure time-dependent inhibition to classify mechanism (competitive/non-competitive) .
How do structural modifications at the allyl and phenoxyethyl positions influence properties?
Advanced Research Question
- Alkyl Chain Effects : Longer allyl chains increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility .
- Phenoxyethyl Substitution : Electron-withdrawing groups (e.g., halogens) improve oxidative stability, while methoxy groups enhance hydrogen bonding .
- Crystallography : Single-crystal X-ray diffraction reveals steric effects of bulky substituents on molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
